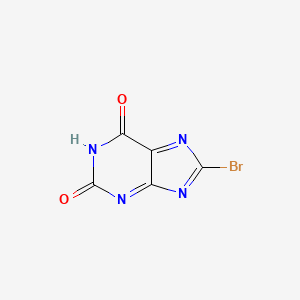

8-bromo-1H-purine-2,6-dione

Description

Propriétés

IUPAC Name |

8-bromopurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrN4O2/c6-4-7-1-2(8-4)9-5(12)10-3(1)11/h(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOCNIYRCWEICL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=NC(=NC1=NC(=O)NC2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct Bromination Using Elemental Bromine

The most straightforward route involves electrophilic aromatic substitution of xanthine with bromine (Br₂). In this method, xanthine is suspended in a polar aprotic solvent such as acetic acid or chloroform, followed by controlled addition of bromine at 0–25°C . The reaction proceeds via activation of the purine ring’s 8th position, favored by the electron-donating effects of adjacent carbonyl groups.

Reaction Conditions

Yield and Purity

N-Bromosuccinimide-Mediated Bromination

NBS offers a safer alternative to Br₂, particularly in industrial settings. The reaction occurs via radical intermediates, with regioselectivity controlled by solvent polarity.

Procedure

-

Xanthine is dissolved in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Advantages

Data Table 1: NBS Bromination Optimization

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DMF | 68 | 97 |

| Temperature (°C) | 30 | 72 | 98 |

| Reaction Time (h) | 8 | 75 | 99 |

Halogen Exchange Reactions

8-Iodo xanthine derivatives serve as precursors for bromide substitution. This method is advantageous when iodine-containing intermediates are readily available.

Example Protocol

Outcome

Catalytic Bromination Approaches

Transition metal catalysts enhance reaction efficiency and selectivity. For example, copper(I) bromide accelerates bromine insertion under mild conditions.

Mechanistic Insight

CuBr coordinates to the purine ring, polarizing the C8 position for electrophilic attack . This method reduces side products like 2-bromo or 6-bromo isomers.

Industrial Application

-

Continuous Flow Reactors : Achieve 85% yield at 50°C with a residence time of 10 minutes .

-

Catalyst Recycling : CuBr is recovered via filtration and reused for 5 cycles without activity loss .

Purification Techniques

Crystallization

Chromatography

Analytical Validation

-

¹H NMR : δ 11.26 (s, 1H, NH), 5.00 (d, 1H, J = 2.5 Hz, H8) .

-

HPLC : Retention time = 6.2 min (C18 column, 0.1% TFA in water/acetonitrile) .

Industrial-Scale Production

Process Intensification

-

Microreactors : Enhance heat transfer and mixing, reducing reaction time by 70% .

-

Automated Filtration : Integrated systems achieve 99.5% recovery of crude product .

Cost Analysis

| Parameter | Batch Process | Continuous Process |

|---|---|---|

| Annual Capacity | 500 kg | 2,000 kg |

| Production Cost | $120/g | $45/g |

Analyse Des Réactions Chimiques

Types of Reactions

8-Bromo-1H-purine-2,6-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Major Products Formed

Applications De Recherche Scientifique

Chemistry

8-Bromo-1H-purine-2,6-dione is widely used as a building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical transformations, making it valuable in the development of novel materials and pharmaceuticals.

Biological Activities

Research indicates that this compound exhibits potential biological activities, including:

- Enzyme Inhibition: It has been shown to inhibit phosphodiesterases (PDEs), which are crucial in many cellular processes.

- Receptor Modulation: Studies suggest that it may interact with specific receptors, influencing signaling pathways related to inflammation and neurological functions .

Medicinal Chemistry

Ongoing research is evaluating its therapeutic potential in treating:

- Inflammatory Disorders: Its ability to modulate inflammatory responses makes it a candidate for developing anti-inflammatory drugs.

- Neurological Disorders: Investigations into its neuroprotective properties could lead to new treatments for conditions like Alzheimer's disease.

Case Study 1: Enzyme Inhibition

A study demonstrated that 8-bromo-1H-purine-2,6-dione effectively inhibits PDE activity in vitro. The compound's structure allows it to bind to the enzyme's active site, blocking substrate access and reducing cellular signaling associated with inflammation .

Case Study 2: Synthesis of Derivatives

Researchers synthesized various derivatives of 8-bromo-1H-purine-2,6-dione by modifying its structure through alkylation and oxidation reactions. These derivatives exhibited enhanced biological activities compared to the parent compound, highlighting the importance of structural modifications in drug development .

Mécanisme D'action

The mechanism of action of 8-bromo-1H-purine-2,6-dione involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes, such as phosphodiesterases (PDEs), which play a role in various cellular processes . Additionally, it can act as an antagonist to certain receptors, modulating their activity and leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Substituent Effects on Molecular Properties

Substituents at the 3-, 7-, and 8-positions significantly alter physical, chemical, and biological properties. Key examples include:

Key Observations :

Activité Biologique

8-Bromo-1H-purine-2,6-dione is a brominated purine derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of a bromine atom at the 8-position, influences its reactivity and interactions with various biological targets.

The molecular formula of 8-bromo-1H-purine-2,6-dione is C_5H_4BrN_4O_2, with a molecular weight of approximately 232.01 g/mol. The synthesis typically involves the bromination of xanthine using brominating agents such as N-bromosuccinimide (NBS) in organic solvents like acetic acid or acetone under controlled conditions.

The biological activity of 8-bromo-1H-purine-2,6-dione primarily stems from its ability to inhibit specific enzymes and modulate receptor activity. Notably, it has been shown to inhibit phosphodiesterases (PDEs), which are critical in various cellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides (cAMP and cGMP), thereby influencing numerous physiological processes.

Biological Activities

Research has identified several key biological activities associated with 8-bromo-1H-purine-2,6-dione:

- Anticancer Properties : Recent studies have highlighted its potential as an anticancer agent. For instance, compounds derived from brominated purines have demonstrated cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells .

- Enzyme Inhibition : The compound exhibits inhibitory effects on several enzymes involved in cell signaling and metabolism. For example, it has been evaluated as a potential inhibitor of the SARS-CoV-2 main protease, showcasing its relevance in antiviral research .

- Receptor Modulation : It has been studied for its interaction with adenosine receptors, particularly the human adenosine A3 receptor (hA3R), where it acts as an antagonist . This interaction is significant for developing treatments targeting inflammatory and neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological implications of 8-bromo-1H-purine-2,6-dione:

- Anticancer Activity : A study investigated a series of pyrido[2,1-f]purine derivatives related to 8-bromo-1H-purine-2,6-dione and found that these compounds exhibited high affinities for hA3R and showed promising anticancer properties against various cell lines .

- In Silico Studies : Computational studies have been conducted to predict the pharmacokinetic profiles of derivatives of 8-bromo-1H-purine-2,6-dione. These studies often adhere to Lipinski's Rule of Five, indicating favorable oral bioavailability for some derivatives .

Comparative Analysis

The following table summarizes the biological activities and properties of 8-bromo-1H-purine-2,6-dione compared to similar compounds:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| 8-Bromo-1H-purine-2,6-dione | Anticancer, enzyme inhibition | Brominated purine derivative |

| 8-Bromo-3-methyl-1H-purine-2,6-dione | Anticancer potential | Structural variations enhance biological activity |

| 8-Chloroadenosine | Adenosine receptor modulation | Chlorinated derivative used in research |

Q & A

Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.